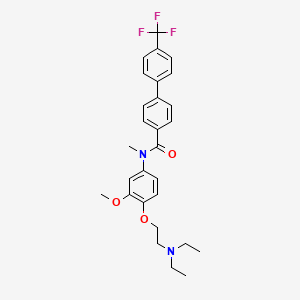

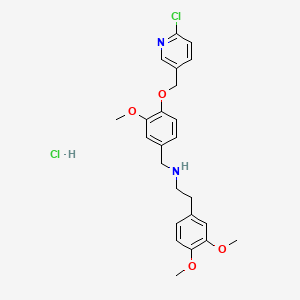

![molecular formula C21H21ClF2O6S2 B1680919 (4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene CAS No. 1100361-36-1](/img/structure/B1680919.png)

(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SCH-900229 is a potent presenilin 1 selective γ-secretase inhibitor, primarily researched for its potential in treating Alzheimer’s Disease . This compound has garnered significant attention due to its specificity and efficacy in inhibiting γ-secretase, an enzyme complex involved in the production of amyloid-β peptides, which are implicated in Alzheimer’s pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-900229 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of β-aminosulfone analogues, which are crucial for the compound’s activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of SCH-900229 requires scaling up the laboratory synthesis protocols while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

SCH-900229 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.

Substitution: Common in the modification of the compound’s structure to enhance its properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of SCH-900229 with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

SCH-900229 has a wide range of scientific research applications:

Mechanism of Action

SCH-900229 exerts its effects by selectively inhibiting the γ-secretase enzyme complex, specifically targeting presenilin 1. This inhibition reduces the production of amyloid-β peptides, which are believed to play a critical role in the development of Alzheimer’s Disease. The compound binds to the active site of γ-secretase, preventing its interaction with amyloid precursor protein and subsequent cleavage into amyloid-β .

Comparison with Similar Compounds

Similar Compounds

DAPT: Another γ-secretase inhibitor, but less selective compared to SCH-900229.

Semagacestat: A γ-secretase inhibitor that was discontinued due to adverse effects.

Avagacestat: A γ-secretase inhibitor with a different selectivity profile.

Uniqueness of SCH-900229

SCH-900229 stands out due to its high selectivity for presenilin 1, which reduces the likelihood of off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for further development and clinical trials .

Properties

CAS No. |

1100361-36-1 |

|---|---|

Molecular Formula |

C21H21ClF2O6S2 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene |

InChI |

InChI=1S/C21H21ClF2O6S2/c1-31(25,26)11-8-18-15-12-30-20-17(24)7-6-16(23)19(20)21(15,9-10-29-18)32(27,28)14-4-2-13(22)3-5-14/h2-7,15,18H,8-12H2,1H3/t15-,18-,21-/m0/s1 |

InChI Key |

AMXSRXZYBDALJG-XERREHJYSA-N |

SMILES |

CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |

Isomeric SMILES |

CS(=O)(=O)CC[C@H]1[C@@H]2COC3=C(C=CC(=C3[C@@]2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |

Canonical SMILES |

CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SCH-900229; SCH 900229; SCH900229. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

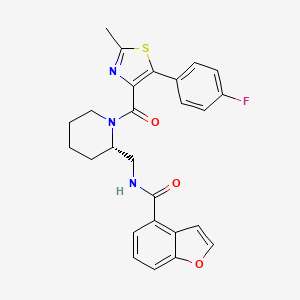

![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

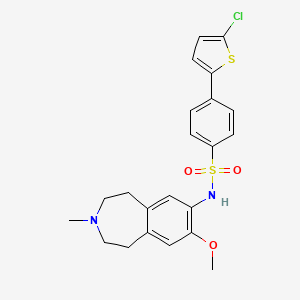

![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

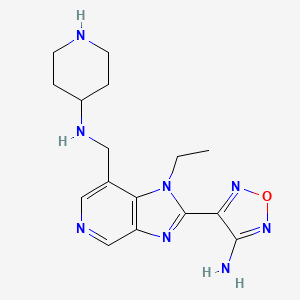

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)

![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)